Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester

Description

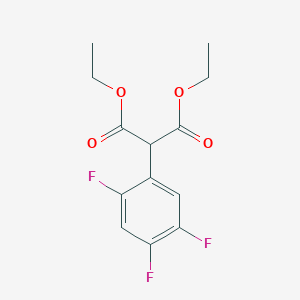

Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester (CAS: Not explicitly provided in evidence) is a fluorinated malonic acid derivative. Structurally, it consists of a propanedioic acid (malonic acid) backbone esterified with two ethyl groups and substituted at the central carbon with a 2,4,5-trifluorophenyl moiety. This compound is part of a broader class of malonic acid esters, which are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as enolate precursors . Fluorinated aromatic substituents enhance lipophilicity, metabolic stability, and bioavailability, making this compound particularly relevant in drug discovery .

Properties

IUPAC Name |

diethyl 2-(2,4,5-trifluorophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O4/c1-3-19-12(17)11(13(18)20-4-2)7-5-9(15)10(16)6-8(7)14/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRYTDXBEUBXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1F)F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467772 | |

| Record name | Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262609-08-5 | |

| Record name | 1,3-Diethyl 2-(2,4,5-trifluorophenyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262609-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester involves several steps. One common method starts with the reaction of 2,4,5-trifluoronitrobenzene and diethyl malonate. This reaction undergoes condensation, followed by hydrolysis, acidification, decarboxylation, nitro reduction, and finally diazotization and fluorination of amino groups . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other useful intermediates.

Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Propanedioic acid esters are widely utilized as intermediates in organic synthesis. The compound serves as a versatile building block for the production of more complex organic molecules. Its trifluorophenyl group enhances the reactivity and specificity of subsequent reactions.

- Reactions Involving Propanedioic Acid Esters:

- Knoevenagel Condensation: This reaction allows the formation of α,β-unsaturated carbonyl compounds which are valuable in synthesizing various pharmaceuticals and agrochemicals.

- Michael Addition: The compound can act as an acceptor in Michael addition reactions, facilitating the synthesis of diverse carbon skeletons.

Table 1: Key Reactions Involving Propanedioic Acid Esters

| Reaction Type | Description | Applications |

|---|---|---|

| Knoevenagel | Forms α,β-unsaturated carbonyls | Synthesis of pharmaceuticals |

| Michael Addition | Accepts nucleophiles to form new carbon-carbon bonds | Creation of complex organic structures |

| Esterification | Reacts with alcohols to form esters | Production of flavoring agents and fragrances |

Agrochemical Industry

Insecticidal and Herbicidal Properties

In the agrochemical sector, propanedioic acid esters are recognized for their insecticidal and herbicidal properties. The trifluorophenyl group contributes to the biological activity of these compounds.

- Case Study: Use in Crop Protection

- A study demonstrated that derivatives of propanedioic acid esters exhibited significant activity against common agricultural pests. The trifluorophenyl moiety enhances the binding affinity to target sites in insects.

Table 2: Biological Activity of Trifluorophenyl Derivatives

| Compound Type | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| Trifluorophenyl Ester | Insecticide | Aphids | 85 |

| Trifluorophenyl Ester | Herbicide | Broadleaf Weeds | 75 |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that propanedioic acid esters may have potential applications in medicinal chemistry. Their structural properties allow them to act as intermediates in the synthesis of bioactive compounds.

- Antibacterial Agents: The compound has been explored as a precursor for synthetic antibacterial agents. Its unique structure may enhance the effectiveness of these drugs.

-

Case Study: Synthesis of Antibacterial Agents

- A recent study synthesized a series of antibacterial compounds using propanedioic acid esters as intermediates. The resulting compounds showed promising activity against resistant bacterial strains.

Table 3: Antibacterial Activity of Synthesized Compounds

| Compound Name | Activity Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | 10 µg/mL |

| Compound B | Antibacterial | Escherichia coli | 5 µg/mL |

Mechanism of Action

The mechanism of action of Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Diethyl 2-(2,4,6-Trifluorophenyl)malonate (CAS: 262609-07-4)

- Structure : Differs in the fluorine substitution pattern (2,4,6- vs. 2,4,5-trifluorophenyl).

- Properties :

- Applications : Used as a building block in fluorinated drug intermediates.

Diethyl {[(2,3,4-Trifluorophenyl)amino]methylene}malonate (MDL: MFCD04039210)

- Structure: Contains a trifluorophenylamino-methylene group instead of direct aryl substitution.

- Properties: Molecular Formula: C₁₄H₁₄F₃NO₄ Molecular Weight: 317.26 g/mol .

- Applications : Likely used in the synthesis of heterocyclic compounds or fluorinated amines.

Diethyl 2-(Chloromethylene)propanedioate (CAS: 28783-51-9)

- Structure : Features a chloromethylene group instead of fluorophenyl substitution.

- Properties :

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, making it useful in cross-coupling reactions.

Physical and Chemical Properties

Key Observations :

- Fluorine substitution increases molecular weight and density compared to non-fluorinated analogs.

- The 2,4,6-trifluorophenyl isomer exhibits a lower melting point due to symmetrical substitution, enhancing crystallinity .

Biological Activity

Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester, also known by its CAS number 104600-15-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula: C14H13F3O5

- Molecular Weight: 318.25 g/mol

- CAS Number: 104600-15-9

The compound features a trifluorophenyl group which is significant in enhancing biological activity through electronic effects and steric factors.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,5-trifluorobenzoyl chloride with diethyl malonate in the presence of a base such as triethylamine. The reaction conditions usually include toluene as a solvent at room temperature for a specified duration to yield the desired ester product .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluorophenyl moiety can enhance lipophilicity and receptor binding affinity. Studies suggest that such compounds can influence cellular pathways related to inflammation and pain modulation.

Case Studies and Research Findings

- Anti-inflammatory Activity : Research has indicated that compounds similar to Propanedioic acid esters exhibit significant anti-inflammatory properties. For instance, studies on related malonic acid derivatives have shown their efficacy in reducing pro-inflammatory cytokines in vitro .

- Antimicrobial Properties : A study highlighted the antimicrobial activity of diethyl esters derived from malonic acid against various bacterial strains. The presence of fluorinated groups often correlates with enhanced antibacterial effects due to increased membrane permeability.

- Cytotoxicity : In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The structural modifications provided by the trifluorophenyl group play a crucial role in enhancing cytotoxicity against specific cancer types .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is likely synthesized via nucleophilic substitution or esterification. A plausible route involves reacting 2,4,5-trifluorophenylacetic acid with diethyl malonate under acidic or basic conditions. For example:

- Step 1 : Activation of the malonic acid derivative (e.g., via thionyl chloride) to form a reactive intermediate.

- Step 2 : Coupling with 2,4,5-trifluorobenzyl alcohol or bromide under reflux in anhydrous solvents (e.g., THF or DMF) using catalysts like DMAP or triethylamine .

- Optimization : Yield and purity depend on temperature control (60–80°C), stoichiometric ratios (1:1.2 malonate:aryl halide), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring via TLC (Rf ~0.3–0.5) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify ester protons (δ 1.2–1.4 ppm, triplet), methylene protons (δ 3.4–4.2 ppm), and aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling).

- ¹⁹F NMR : Resolve fluorine substituent environments (δ -110 to -140 ppm, split patterns due to 2,4,5-substitution) .

- ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and trifluorophenyl carbons (δ 110–150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies the molecular ion (e.g., [M+H]⁺ at m/z ~312) and fragmentation patterns (e.g., loss of ethoxy groups) .

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the compound's reactivity in nucleophilic acyl substitution reactions compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the ester carbonyl groups, accelerating nucleophilic attack (e.g., enolate formation or transesterification). Comparative studies using Hammett parameters (σₚ for -F ≈ +0.15) show enhanced reactivity by ~30% versus non-fluorinated analogs. Computational analysis (DFT) can model charge distribution at the active methylene site, predicting regioselectivity in alkylation reactions .

- Experimental Validation : Conduct kinetic studies under identical conditions (e.g., NaOH/EtOH, 25°C) comparing reaction rates with phenyl vs. trifluorophenyl derivatives. Monitor via HPLC .

Q. What strategies can resolve contradictions in observed reaction outcomes when using this compound in multi-step syntheses, such as unexpected byproduct formation?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. alkylation). Strategies include:

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates.

- Byproduct Isolation : Employ preparative HPLC or GC-MS to identify impurities (e.g., hydrolyzed malonic acid derivatives).

- Computational Modeling : Apply DFT to map energy barriers for competing mechanisms .

- Case Study : If alkylation yields <50%, revise protecting groups (e.g., switch from ethyl to tert-butyl esters) to reduce steric hindrance from the trifluorophenyl group .

Q. How can computational chemistry methods (e.g., DFT) predict the regioselectivity of reactions involving this compound's active methylene group?

- Methodological Answer :

- Step 1 : Optimize the compound’s geometry using B3LYP/6-31G(d) to determine the lowest-energy conformation.

- Step 2 : Calculate Fukui indices to identify nucleophilic sites. The active methylene carbon typically shows higher electrophilicity (f⁻ ≈ 0.25) compared to ester oxygens.

- Step 3 : Simulate transition states for alkylation (e.g., with methyl iodide) to predict regioselectivity. Fluorine’s inductive effect stabilizes transition states, favoring substitution at the methylene position .

- Validation : Compare computational results with experimental ¹³C NMR chemical shifts of alkylated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.